
Elvucitabine as a Cytosine Nucleoside Analog: A
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Elvucitabine

Cat. No.: B1671191 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Elvucitabine (also known as β-L-Fd4C) is a synthetic L-cytosine nucleoside analog that has

demonstrated potent antiviral activity against both Human Immunodeficiency Virus (HIV) and

Hepatitis B Virus (HBV). As a nucleoside reverse transcriptase inhibitor (NRTI), its mechanism

of action involves the inhibition of viral replication through the termination of DNA chain

elongation. This technical guide provides an in-depth overview of elvucitabine, including its

mechanism of action, cellular metabolism, pharmacokinetic profile, clinical efficacy, and safety

data from key clinical trials. Detailed experimental protocols for the evaluation of its antiviral

activity and potential for mitochondrial toxicity are also presented, alongside visual

representations of its metabolic pathway and mechanism of action.

Introduction
Elvucitabine is an investigational drug that has been evaluated in Phase II clinical trials for the

treatment of HIV-1 infection and chronic Hepatitis B.[1][2] Its chemical structure, 4-amino-5-

fluoro-1-[(2S,5R)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one, is similar to other

approved NRTIs such as lamivudine and emtricitabine.[2] However, in vitro studies have

suggested that elvucitabine may retain activity against certain viral strains that have

developed resistance to these other NRTIs.[2] This guide aims to provide a comprehensive

technical resource for researchers and professionals involved in the development of antiviral

therapeutics.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b1671191?utm_src=pdf-interest
https://www.benchchem.com/product/b1671191?utm_src=pdf-body
https://www.benchchem.com/product/b1671191?utm_src=pdf-body
https://www.benchchem.com/product/b1671191?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Elvucitabine
https://en.wikipedia.org/wiki/Elvucitabine
https://en.wikipedia.org/wiki/Elvucitabine
https://www.benchchem.com/product/b1671191?utm_src=pdf-body
https://en.wikipedia.org/wiki/Elvucitabine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671191?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical and Physical Properties
Property Value

IUPAC Name

4-amino-5-fluoro-1-[(2S,5R)-5-

(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-

2-one[1]

Molecular Formula C₉H₁₀FN₃O₃[1]

Molecular Weight 227.19 g/mol [3]

CAS Number 181785-84-2[1]

Synonyms ACH-126,443, L-Fd4C, β-L-Fd4C[1]

Mechanism of Action and Cellular Metabolism
Elvucitabine is a prodrug that requires intracellular phosphorylation to become

pharmacologically active.[4] As a cytosine analog, it is metabolized by cellular kinases to its

triphosphate form, elvucitabine triphosphate (ELV-TP).[4]

ELV-TP acts as a competitive inhibitor of the viral reverse transcriptase (RT) enzyme.[5] It

competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into

the growing viral DNA chain. Once incorporated, the absence of a 3'-hydroxyl group on the

sugar moiety of elvucitabine prevents the formation of the next phosphodiester bond, leading

to chain termination and the cessation of viral DNA synthesis.[5]

The intracellular metabolic activation pathway of elvucitabine is depicted below:
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Figure 1: Intracellular phosphorylation cascade of elvucitabine.

The subsequent inhibition of viral reverse transcriptase is illustrated in the following diagram:
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Figure 2: Mechanism of action of elvucitabine triphosphate on viral reverse transcriptase.

Pharmacokinetic Properties
Elvucitabine exhibits a unique pharmacokinetic profile characterized by a long plasma half-life.

[4]

Table 1: Pharmacokinetic Parameters of Elvucitabine in HIV-1-Infected Subjects
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Parameter 5 mg Once Daily 10 mg Once Daily 20 mg Every 48h

Cmax (ng/mL) - Day

21
30.8 ± 7.2 60.1 ± 13.9 94.7 ± 21.8

AUC0-24 (ng*h/mL) -

Day 21
525 ± 117 1085 ± 240 1656 ± 361

Plasma Half-life (t½)

(hours)
~100 ~100 ~100

Intracellular Half-life

(t½) of ELV-TP (hours)
≥ 20 ≥ 20 ≥ 20

Data are presented as mean ± standard deviation. Data extracted from a study in HIV-1-

infected subjects receiving elvucitabine with lopinavir-ritonavir.[4]

Clinical Efficacy
HIV-1 Infection
A Phase II clinical trial (NCT00350272) evaluated the efficacy and safety of elvucitabine in

combination with efavirenz and tenofovir in treatment-naive HIV-1 infected patients, compared

to a regimen containing lamivudine.[6]

Table 2: Efficacy of Elvucitabine in Treatment-Naive HIV-1 Infected Patients (Week 48)

Outcome
Elvucitabine + EFV + TDF
(n=37)

Lamivudine + EFV + TDF
(n=37)

Proportion with HIV-1 RNA

<50 copies/mL (ITT)
65% 78%

Mean Change in CD4+ T-cell

Count (cells/mm³)
+178 +165

ITT: Intent-to-Treat analysis. Data are from a 48-week interim analysis.[6]
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Another study in HIV-positive participants showed that a 7-day monotherapy with 10 mg once-

daily elvucitabine resulted in a mean viral load decline of 0.85 log10 copies/mL.[7]

Hepatitis B Virus (HBV) Infection
Elvucitabine has also demonstrated activity against HBV. A Phase II clinical trial

(NCT00034359) was completed to assess its safety and antiviral activity in treatment-naive

adults with chronic HBV infection.[8] While detailed quantitative results from this specific trial

are not publicly available in a structured format, preclinical data and other clinical observations

suggest its potential in this indication.[2]

Safety and Tolerability
Across clinical trials, elvucitabine has been generally well-tolerated.[7] The incidence and

severity of adverse events were reportedly similar to those observed with lamivudine in a

comparative study.[6] High doses of elvucitabine (50 and 100 mg once daily) have been

associated with reversible leucopenia and neutropenia.[4]

In Vitro Antiviral Activity and Resistance Profile
Elvucitabine has shown potent in vitro activity against wild-type HIV-1 isolates, with a 50%

inhibitory concentration (IC50) of approximately 1 ng/mL in peripheral blood mononuclear cells,

which is 5- to 10-fold more potent than lamivudine.[4] Importantly, it has also demonstrated

activity against a variety of nucleoside-resistant viral isolates, particularly those with resistance

to zidovudine and tenofovir.[4] While the M184V mutation confers high-level resistance to

lamivudine and emtricitabine, it only leads to a smaller increase in the IC50 for elvucitabine.[9]

Experimental Protocols
The following are representative protocols for key in vitro assays used to characterize the

antiviral properties and potential toxicity of nucleoside analogs like elvucitabine.

HIV-1 Reverse Transcriptase Inhibition Assay
This assay is designed to measure the ability of the active triphosphate form of elvucitabine
(ELV-TP) to inhibit the enzymatic activity of HIV-1 reverse transcriptase. A common method is a

non-radioactive ELISA-based assay.[10]
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Figure 3: Workflow for an ELISA-based HIV-1 Reverse Transcriptase Inhibition Assay.

Methodology:

Reagent Preparation: Prepare solutions of recombinant HIV-1 RT, a poly(A) RNA template

annealed to an oligo(dT) primer, a mixture of dNTPs including biotin-dUTP and digoxigenin

(DIG)-dUTP, and serial dilutions of elvucitabine triphosphate.

Reaction: In a microplate, combine the HIV-1 RT, template/primer, dNTP mix, and varying

concentrations of elvucitabine triphosphate. Include controls with no inhibitor (positive

control) and no enzyme (negative control). Incubate the plate at 37°C for 1-2 hours.

Capture: Transfer the reaction products to a streptavidin-coated microplate and incubate to

allow the biotinylated DNA to bind.

Detection: Wash the plate and add an anti-DIG antibody conjugated to horseradish

peroxidase (HRP). After incubation and a subsequent wash, add a chromogenic HRP

substrate (e.g., TMB).

Analysis: Stop the reaction and measure the absorbance at 450 nm. The percentage of

inhibition is calculated relative to the positive control, and the IC50 value is determined.

Intracellular Phosphorylation Assay
This assay quantifies the conversion of elvucitabine to its active triphosphate form within cells,

typically Peripheral Blood Mononuclear Cells (PBMCs). High-Performance Liquid

Chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is a standard method.

[11]

Methodology:

Cell Culture and Treatment: Culture PBMCs and incubate them with a known concentration

of elvucitabine for various time points.

Cell Lysis and Extraction: Harvest the cells, wash them to remove extracellular drug, and

lyse them. Extract the intracellular contents, including the phosphorylated metabolites of

elvucitabine.
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Sample Preparation: Precipitate proteins from the cell lysate and concentrate the nucleotide

fraction.

LC-MS/MS Analysis: Separate the phosphorylated metabolites (ELV-MP, ELV-DP, and ELV-

TP) using HPLC with an appropriate column and mobile phase. Quantify the metabolites

using tandem mass spectrometry by monitoring specific parent-to-daughter ion transitions for

each analyte.

Quantification: Use a standard curve generated with known amounts of synthetic

elvucitabine mono-, di-, and triphosphates to determine the intracellular concentrations of

each metabolite.

Mitochondrial DNA Polymerase Gamma Inhibition Assay
This assay assesses the potential for elvucitabine to inhibit human mitochondrial DNA

polymerase gamma (Pol γ), which is a key indicator of potential mitochondrial toxicity.

Methodology:

Enzyme and Substrate Preparation: Purify recombinant human Pol γ (catalytic and

accessory subunits). Prepare a DNA primer-template substrate.

Inhibition Assay: Set up reactions containing Pol γ, the primer-template, a mixture of dNTPs,

and varying concentrations of elvucitabine triphosphate. Include a positive control (a known

Pol γ inhibitor) and a negative control (no inhibitor).

Reaction and Analysis: Initiate the reaction by adding MgCl₂ and incubate at 37°C. Stop the

reaction at various time points. Analyze the DNA products by denaturing polyacrylamide gel

electrophoresis and autoradiography (if using a radiolabeled primer) or fluorescence imaging

(if using a fluorescently labeled primer).

Data Analysis: Quantify the amount of full-length DNA product to determine the extent of

inhibition by elvucitabine triphosphate. Calculate the IC50 value.

Conclusion
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Elvucitabine is a potent cytosine nucleoside analog with a favorable pharmacokinetic profile,

including a long plasma half-life that could allow for less frequent dosing. It has demonstrated

significant antiviral activity against both wild-type and drug-resistant strains of HIV-1 and shows

promise for the treatment of chronic Hepatitis B. While high doses have been associated with

hematologic side effects, lower doses have been generally well-tolerated in clinical trials.

Further clinical development and research are warranted to fully elucidate the therapeutic

potential of elvucitabine in the management of these viral infections. The experimental

protocols and data presented in this guide provide a valuable resource for researchers in the

field of antiviral drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1671191#elvucitabine-as-a-cytosine-nucleoside-
analog]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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